3-Amino-6-formylpyrazine-2-carbonitrile
Description
3-Amino-6-formylpyrazine-2-carbonitrile is a heterocyclic compound featuring a pyrazine core substituted with an amino group at position 3, a formyl group at position 6, and a nitrile at position 2. This compound is of interest in medicinal and synthetic chemistry due to its multifunctional reactivity, particularly the formyl group, which can participate in nucleophilic additions or serve as a precursor for further derivatization.
Properties
Molecular Formula |
C6H4N4O |
|---|---|
Molecular Weight |
148.12 g/mol |
IUPAC Name |
3-amino-6-formylpyrazine-2-carbonitrile |
InChI |
InChI=1S/C6H4N4O/c7-1-5-6(8)9-2-4(3-11)10-5/h2-3H,(H2,8,9) |
InChI Key |
OCPCXVSVGOTRIP-UHFFFAOYSA-N |
SMILES |
C1=C(N=C(C(=N1)N)C#N)C=O |
Canonical SMILES |
C1=C(N=C(C(=N1)N)C#N)C=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Pyrazine Carbonitriles
Substituent Variations and Structural Features
The pyrazine carbonitrile scaffold is highly tunable. Key analogs and their substituent effects are summarized below:
Key Observations :
- Formyl Group (CHO): The formyl group in 3-Amino-6-formylpyrazine-2-carbonitrile is electron-withdrawing, increasing electrophilicity at position 6 compared to electron-donating groups like phenyl (C₆H₅) or methyl (CH₃) .
- Halogen Substitutions: Bromo and chloro analogs (e.g., 3-Amino-6-bromopyrazine-2-carbonitrile) are less reactive toward nucleophiles but serve as intermediates in Suzuki-Miyaura couplings .
- Biological Relevance : Fluorinated derivatives, such as those in and , demonstrate enhanced bioavailability and target binding in kinase inhibition studies .
Example Syntheses:
3-Amino-6-phenylpyrazine-2-carbonitrile: Synthesized via Pd-catalyzed cross-coupling, achieving 64% yield after crystallization .
3-Amino-6-bromopyrazine-2-carbonitrile: Produced via bromination of 3-aminopyrazine-2-carboxylic acid using N-bromosuccinimide (41% yield) .
Fluorinated Derivatives: Hydrogenation of nitro intermediates (e.g., compound 28 → 29 in ) yields amino-functionalized pyrazines with >80% purity .
For example, 3-Amino-6-bromopyrazine-2-carbaldehyde (a related aldehyde) is synthesized via controlled oxidation .
Physicochemical Properties
- Solubility: The formyl group enhances polarity, improving solubility in polar solvents (e.g., DCM/MeOH mixtures) compared to hydrophobic analogs like 3-Amino-6-phenylpyrazine-2-carbonitrile .
- Stability : Halogenated derivatives (e.g., 6-Br or 6-Cl) exhibit greater thermal stability, whereas formyl-containing compounds may require low-temperature storage to prevent degradation .
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